Cas no 2679801-93-3 ((2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole)

(2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole structure
2679801-93-3 structure
商品名:(2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole
CAS番号:2679801-93-3
MF:C8H14BrN
メガワット:204.107461452484
CID:6174339
PubChem ID:165914004

(2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole 化学的及び物理的性質

名前と識別子

    • 2679801-93-3
    • (2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole
    • EN300-7086583
    • インチ: 1S/C8H14BrN/c9-5-7-4-6-2-1-3-8(6)10-7/h6-8,10H,1-5H2/t6-,7-,8-/m0/s1
    • InChIKey: OODGIGXAWXDFCS-FXQIFTODSA-N
    • ほほえんだ: BrC[C@@H]1C[C@@H]2CCC[C@@H]2N1

計算された属性

  • せいみつぶんしりょう: 203.03096g/mol
  • どういたいしつりょう: 203.03096g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 12Ų

(2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7086583-10.0g
(2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole
2679801-93-3 95.0%
10.0g
$3929.0 2025-03-12
Enamine
EN300-7086583-5.0g
(2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole
2679801-93-3 95.0%
5.0g
$2650.0 2025-03-12
Enamine
EN300-7086583-0.25g
(2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole
2679801-93-3 95.0%
0.25g
$840.0 2025-03-12
Enamine
EN300-7086583-0.1g
(2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole
2679801-93-3 95.0%
0.1g
$804.0 2025-03-12
Enamine
EN300-7086583-2.5g
(2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole
2679801-93-3 95.0%
2.5g
$1791.0 2025-03-12
Enamine
EN300-7086583-0.05g
(2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole
2679801-93-3 95.0%
0.05g
$768.0 2025-03-12
Enamine
EN300-7086583-0.5g
(2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole
2679801-93-3 95.0%
0.5g
$877.0 2025-03-12
Enamine
EN300-7086583-1.0g
(2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole
2679801-93-3 95.0%
1.0g
$914.0 2025-03-12

(2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole 関連文献

(2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrroleに関する追加情報

Comprehensive Overview of (2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole (CAS No. 2679801-93-3)

The compound (2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole (CAS No. 2679801-93-3) is a highly specialized chiral intermediate with significant applications in pharmaceutical synthesis and organic chemistry. Its unique stereochemistry and functional groups make it a valuable building block for the development of bioactive molecules. In recent years, the demand for enantiomerically pure compounds like this has surged, driven by advancements in asymmetric synthesis and the growing emphasis on precision medicine.

One of the key features of (2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole is its octahydrocyclopenta[b]pyrrole core, which is a privileged scaffold in drug discovery. This structure is frequently found in molecules targeting neurological and cardiovascular diseases, aligning with current research trends in neurodegenerative disorders and metabolic syndromes. Researchers are particularly interested in its potential to modulate G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology.

The bromomethyl group in this compound offers versatile reactivity, enabling efficient derivatization through nucleophilic substitution or cross-coupling reactions. This property is critical for medicinal chemists exploring structure-activity relationships (SAR) in hit-to-lead optimization. Recent publications highlight its utility in Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in fragment-based drug design—a trending approach in AI-assisted drug discovery platforms.

From a synthetic perspective, the stereocenters at 2S, 3aS, and 6aS positions present both challenges and opportunities. As pharmaceutical companies increasingly focus on single-enantiomer drugs to minimize off-target effects, this compound's defined configuration meets stringent regulatory requirements for chiral purity. This aligns with FDA guidelines emphasizing stereochemical control, a frequent search query among quality control professionals.

Environmental and scalability considerations are also noteworthy. The synthetic route to 2679801-93-3 has been optimized to reduce heavy metal catalysts, addressing green chemistry principles—a major concern for sustainable pharmaceutical manufacturing. This resonates with industry searches for "green synthesis of chiral intermediates" and "solvent-free bromination techniques."

Analytical characterization of this compound typically involves chiral HPLC and nuclear Overhauser effect spectroscopy (NOESY) to confirm its three-dimensional structure. Such techniques are frequently discussed in online forums about "stereochemistry validation methods," reflecting the compound's relevance to current analytical challenges.

In material science applications, derivatives of (2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole have shown promise as ligands for catalytic systems. This intersects with nanotechnology trends, particularly in designing asymmetric catalysts for energy storage materials—a subject gaining traction in academic search volumes.

Storage and handling require attention to moisture sensitivity due to the bromomethyl moiety, with recommendations for inert atmosphere storage—a practical consideration often searched by laboratory managers. Proper stabilization methods are crucial for maintaining reactivity in downstream applications.

The patent landscape reveals growing interest in this scaffold, with recent filings covering its incorporation into kinase inhibitors and antiviral agents. This correlates with search trends for "novel heterocyclic antivirals" amid global health concerns, though specific therapeutic claims fall outside this technical discussion.

For researchers sourcing this material, technical specifications typically emphasize ≥98% chemical purity and ≥99% enantiomeric excess (ee), parameters frequently compared in supplier evaluations. These metrics are essential for reproducibility in published studies—a critical factor in peer-reviewed research.

Future directions may explore continuous flow synthesis of this intermediate, addressing industry demands for process intensification. This aligns with digital transformation in chemical manufacturing, a trending topic in process chemistry circles and related search queries.

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